molecular formula C17H26O2 B14344260 1-[4-(Hexyloxy)phenyl]pentan-1-one CAS No. 93542-23-5

1-[4-(Hexyloxy)phenyl]pentan-1-one

Cat. No.: B14344260
CAS No.: 93542-23-5
M. Wt: 262.4 g/mol
InChI Key: AULSKRSYJPSLDA-UHFFFAOYSA-N
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Description

1-[4-(Hexyloxy)phenyl]pentan-1-one is an organic compound characterized by a phenyl ring substituted with a hexyloxy group and a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Hexyloxy)phenyl]pentan-1-one typically involves the reaction of 4-(hexyloxy)benzaldehyde with a suitable Grignard reagent, followed by oxidation to form the ketone. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Hexyloxy)phenyl]pentan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

1-[4-(Hexyloxy)phenyl]pentan-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[4-(Hexyloxy)phenyl]pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.

Comparison with Similar Compounds

Similar Compounds

    Valerophenone: A structurally related compound with a similar ketone group but without the hexyloxy substitution.

    2-Bromovalerophenone: Another related compound with a bromine atom on the phenyl ring.

Uniqueness

1-[4-(Hexyloxy)phenyl]pentan-1-one is unique due to the presence of the hexyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

CAS No.

93542-23-5

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

1-(4-hexoxyphenyl)pentan-1-one

InChI

InChI=1S/C17H26O2/c1-3-5-7-8-14-19-16-12-10-15(11-13-16)17(18)9-6-4-2/h10-13H,3-9,14H2,1-2H3

InChI Key

AULSKRSYJPSLDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)CCCC

Origin of Product

United States

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